alpha-(Trifluoromethyl)-4-tert-butylbenzenemethanol
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Overview
Description
1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group and a tert-butylphenyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-tert-butylbenzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts to streamline the production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethanone, while reduction could produce various alcohol derivatives.
Scientific Research Applications
1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to changes in enzyme activity and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the trifluoromethyl group.
2,2,2-Trifluoroethanol: Contains the trifluoromethyl group but lacks the tert-butylphenyl group.
1-(4-(tert-Butyl)phenyl)ethanol: Similar structure but without the trifluoromethyl group.
Uniqueness
1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the trifluoromethyl and tert-butylphenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C12H15F3O |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C12H15F3O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7,10,16H,1-3H3 |
InChI Key |
ZREJDBJEOAFTIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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